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Compound of Interest

Compound Name: JHU395

Cat. No.: B10821040

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of JHU395, a novel, orally bioavailable
prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). JHU395 is designed for
enhanced delivery of its active metabolite, DON, to tumor tissues, thereby inhibiting glutamine
metabolism, a critical pathway for cancer cell proliferation and survival. This document
summarizes key quantitative data, details experimental methodologies from preclinical studies,
and visualizes the underlying biological processes.

Core Mechanism of Action

JHU395 is a lipophilic prodrug that remains inert in plasma, allowing for systemic distribution
with reduced gastrointestinal toxicity, a common dose-limiting factor for DON.[1] Upon reaching
the tumor microenvironment, JHU395 is metabolized, releasing DON. DON, a glutamine mimic,
irreversibly inhibits multiple glutamine-utilizing enzymes, known as glutamine
amidotransferases.[1] This broad-spectrum inhibition disrupts numerous biosynthetic pathways
reliant on glutamine, most notably de novo purine and pyrimidine synthesis, hexosamine
biosynthesis, and amino acid metabolism.[2] The primary antitumor effect of JHU395 is
attributed to the shutdown of nucleotide synthesis, leading to cell growth arrest and apoptosis.

[2](3]

Quantitative Data Summary
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The following tables summarize the key quantitative findings from preclinical studies on

JHU395, focusing on its efficacy in Malignant Peripheral Nerve Sheath Tumors (MPNST) and

Medulloblastoma.

ble 1: In Vi i [ Y

Cell Line Tumor Type Parameter Value Reference
SNF96.2,

MPNST IC50 (DON) 8-9 uM [4]
sNF02.2
Immortalized

Normal IC50 (DON) >30 uM [4]

Schwann Cells

Medulloblastoma

Growth Inhibition

Significant (p <

D283MED -~ (0.25 uM [5]
(MY C-amplified) 0.05)
JHU395)
Growth Inhibition o
Medulloblastoma Significant (p <
D425MED N (0.25 pM [5]
(MY C-amplified) 0.01)
JHU395)
High MYC
Medulloblastoma
Neural Stem IC50 (JHU395) 0.5 uM [5]
Model
Cells
Low MYC Neural
Control IC50 (JHU395) 35 uM [5]

Stem Cells

Table 2: In Vivo Efficacy of JHU395
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Treatment Primary
Tumor Model . ) Result Reference
Regimen Endpoint
1.2 mg/kg/day x
Murine Flank 5 days, then 0.5 Mean Tumor >40% smaller e
MPNST mg/kg/day x 9 Volume than vehicle
days (oral)
Murine Flank 2.4 mg/kg (oral, ) Increased
Survival ) [6]
MPNST 3x/week) survival

Medulloblastoma
Orthotopic

Xenograft

15 mg/kg (twice
weekly)

Median Survival

45 days (vs. 24

. [5]
days for vehicle)

Table 3: Metabolomic Impact of JHU395 in MPNST

Tumors
. Fold Change L
Metabolite Pathway . Significance Reference
vs. Vehicle
Phosphoribosyl-
N- De Novo Purine Significantly
. . . p <0.01 [2]

formylglycineami  Synthesis Increased

de (FGAR)

Inosine )
De Novo Purine

Monophosphate ] Decreased Not specified [6]
Synthesis

(IMP)

Guanosine _
De Novo Purine -~

Monophosphate ] Decreased Not specified [6]
Synthesis

(GMP)

) Amino Acid >60% higher in N

Glutamine ) Not specified

Metabolism tumor

Experimental Protocols

This section details the methodologies employed in the preclinical evaluation of JHU395.
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In Vitro Cell Viability and Growth Assays

e Cell Lines: Human MPNST cell lines (sNF96.2, sNF02.2), immortalized human Schwann
cells, and human medulloblastoma cell lines (D283MED, D425MED) were utilized.[1][5]

o Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM) supplemented
with fetal bovine serum and antibiotics. For glutamine deprivation studies, cells were grown
in glutamine-free media with titrated concentrations of glutamine.[1]

 Viability/Growth Assessment:

o Alamar Blue Assay: Cell viability was measured after 72 hours of treatment with JHU395
or DON using alamar blue fluorescence (590 nm).[1]

o Trypan Blue Exclusion: Live cell counts were performed daily for 5 days using a trypan
blue exclusion assay to assess cell proliferation.[1]

o CellTiter-Blue Assay: Cell growth was assessed on day 5 of treatment using the CellTiter-
Blue assay.[7]

e Apoptosis Assay:

o Cleaved Caspase-3 (CC3) Staining: Apoptosis was quantified by immunofluorescence
staining for cleaved caspase-3 after 72 hours of JHU395 treatment.[5]

In Vivo Tumor Models and Efficacy Studies

e MPNST Murine Flank Xenograft Model:

o Cell Implantation: Cells derived from a genetically engineered NPcis (NF1+/~;p53+/7)
mouse model of MPNST were subcutaneously injected into the flank of B6 mice.[1][2]

o Treatment: When tumors reached an average size of 300 mm3, mice were treated orally
with JHU395 (e.g., 1.2 mg/kg/day for 5 days, followed by 0.5 mg/kg/day for 9 days) or
vehicle.[1]

o Tumor Measurement: Tumor volumes were measured approximately three times per week
using calipers, and calculated as (length x width2)/2.[1]
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» Medulloblastoma Orthotopic Xenograft Model:

o Cell Implantation: Human MYC-amplified medulloblastoma cells were stereotactically
implanted into the brains of nude mice.

o Treatment: Mice were treated with JHU395 (e.g., 15 mg/kg, twice weekly) or vehicle.[5]

o Efficacy Endpoint: The primary endpoint was median survival, with monitoring for
symptoms of tumor progression.[5]

Metabolomic Analysis

e Sample Collection:

o In Vitro: Cells were treated with JHU395 or vehicle for 6 hours, washed with cold PBS, and

metabolites were extracted.[6]

o In Vivo: Tumors were harvested from mice at specified time points after JHU395
administration and flash-frozen in liquid nitrogen.[2][6]

e Metabolite Extraction:
o Polar metabolites were extracted using ice-cold 80% methanol/20% water.[6]

o Tissue samples were homogenized, and the supernatant was collected after

centrifugation.[2]
o The extracts were dried under nitrogen gas.[2][6]
e LC-MS/MS Analysis:

o Instrumentation: An AB/SCIEX 6500 QTRAP hybrid triple quadrupole mass spectrometer
was used for targeted analysis of over 300 polar metabolites.[6]

o Chromatography: Metabolites were separated using an amide XBridge HILIC (Waters
Corp.) column with a Shimadzu Prominence UFLC system.[6]
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o Detection: Selected reaction monitoring (SRM) with polarity switching was used for
metabolite detection and quantification.[6]

o Stable Isotope Flux Analysis:
o Mice bearing MPNST flank tumors were treated with JHU395 or vehicle for five days.
o On the final day, mice received tail vein injections of *>Nz-glutamine or 3Cs-glutamine.[2]

o Tumors were harvested, and metabolites were extracted and analyzed by LC-MS/MS to
trace the fate of the labeled glutamine.[2]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to
JHU395's mechanism and experimental evaluation.
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Caption: Mechanism of action of JHU395 in a tumor cell.
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Caption: Preclinical experimental workflow for JHU395 evaluation.
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Caption: Inhibition of de novo purine synthesis by DON.

Conclusion

JHU395 represents a promising therapeutic strategy for tumors dependent on glutamine
metabolism, such as certain types of MPNST and medulloblastoma. Its design as a prodrug
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allows for effective delivery of the active glutamine antagonist, DON, to the tumor site while
potentially mitigating systemic toxicities. The profound inhibitory effect of JHU395 on de novo
purine synthesis underscores a key vulnerability in these cancers. The data and protocols
summarized in this guide provide a comprehensive overview for researchers and drug
development professionals interested in the further investigation and clinical translation of
glutamine antagonist therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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